molecular formula C18H17N3OS B377750 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone CAS No. 301343-54-4

5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone

Cat. No.: B377750
CAS No.: 301343-54-4
M. Wt: 323.4g/mol
InChI Key: ANHDDOVYDLLMCS-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone is a chemical compound known for its diverse applications in scientific research. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-phenyl-2-thioxo-4-imidazolidinone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone is unique due to its imidazolidinone ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-20(2)14-10-8-13(9-11-14)12-16-17(22)21(18(23)19-16)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,19,23)/b16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHDDOVYDLLMCS-VBKFSLOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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